molecular formula C9H9IN2O2 B1451970 3-iodo-5,6-dimethoxy-1H-indazole CAS No. 944904-29-4

3-iodo-5,6-dimethoxy-1H-indazole

Cat. No.: B1451970
CAS No.: 944904-29-4
M. Wt: 304.08 g/mol
InChI Key: GDKOKWILNDGZBR-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dimethoxy-1H-indazole (CAS 944904-29-4) is a high-purity chemical reagent designed for research and development applications. This compound features an indazole scaffold, which is a privileged structure in medicinal chemistry due to its presence in a wide range of bioactive molecules and FDA-approved drugs . The indazole core is known for its ability to mimic natural heterocycles, making it a valuable template in drug discovery . This specific derivative is substituted with iodine at the 3-position and methoxy groups at the 5- and 6-positions. The electron-donating methoxy groups can influence the electronic properties of the ring system, while the iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This makes this compound a versatile and critical intermediate for constructing more complex molecules, particularly in the synthesis of potential kinase inhibitors and other biologically active compounds . The indazole scaffold is found in several therapeutic agents, including the anticancer drugs pazopanib and niraparib, highlighting its significance in pharmaceutical development . Researchers can utilize this building block to explore new chemical space in projects aimed at oncology, inflammation, and central nervous system diseases . Handling Precautions: For research and further manufacturing use only. This product is not intended for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5,6-dimethoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOKWILNDGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670366
Record name 3-Iodo-5,6-dimethoxy-2H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID80670366
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Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-29-4
Record name 3-Iodo-5,6-dimethoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5,6-dimethoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Molecular Mechanisms of 3 Iodo 5,6 Dimethoxy 1h Indazole and Its Derivatives

Anticancer Research Applications

Cellular Targets and Pathways in Oncogenesis (e.g., EGFR, c-Met, HSP90)

The indazole scaffold has emerged as a privileged structure in the design of inhibitors targeting key proteins in cancer signaling pathways. Derivatives of indazole have shown potent activity against several critical oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Heat Shock Protein 90 (HSP90).

Indazole derivatives have been developed as covalent inhibitors of EGFR, a receptor tyrosine kinase often mutated or overexpressed in various cancers. researchgate.net The indazole core serves as a versatile pharmacophore for creating specific kinase inhibitors. researchgate.net While wild-type EGFR is relatively less sensitive to degradation by HSP90 inhibitors, mutant forms of EGFR, such as those with exon 19 and 21 deletions found in lung cancer, are susceptible to degradation induced by these inhibitors. nih.gov This suggests a therapeutic strategy for tumors dependent on mutant EGFR. nih.gov

Furthermore, some indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which, like c-Met, are receptor tyrosine kinases involved in cell proliferation and survival. nih.gov A series of 1H-indazole-based derivatives demonstrated inhibitory activity against FGFR1-3 in the micromolar range. nih.gov

HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, is another key target for indazole-based compounds. A series of indazole analogs were designed as C-terminal inhibitors of HSP90 for treating HER2-positive breast cancer. nih.gov One particular derivative, compound 12d, showed significant inhibitory effects in both trastuzumab-sensitive and resistant breast cancer cell lines by downregulating major HSP90 client proteins. nih.govelsevierpure.com This highlights the potential of indazole derivatives to overcome drug resistance. nih.govelsevierpure.com

Table 1: Indazole Derivatives as Inhibitors of Oncogenic Targets

Derivative/Compound Target Biological Activity Reference
Indazole Analogs HSP90 (C-terminal) Inhibited trastuzumab-sensitive (BT474) and resistant (JIMT-1) breast cancer cells. nih.govelsevierpure.com
1H-Indazole Derivatives FGFR1-3 Inhibited FGFR1-3 with IC50 values in the micromolar range. nih.gov
Indazole-based Thiadiazole Hybrids EGFR Some derivatives showed potent inhibitory activity. nih.gov

Inhibition of Cell Proliferation and Angiogenesis

A hallmark of cancer is uncontrolled cell proliferation and the formation of new blood vessels, a process known as angiogenesis. Indazole derivatives have demonstrated significant anti-proliferative and anti-angiogenic activities.

Several novel indazole-pyrimidine based compounds have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. rsc.orgnih.gov One of the most active compounds, 6i, displayed a potent VEGFR-2 inhibitory concentration (IC50) of 24.5 nM and also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). rsc.org Another potent derivative, compound 30, inhibited VEGFR-2 with an IC50 of 1.24 nM and suppressed angiogenesis in a zebrafish model. nih.gov

The indazole derivative YD-3 has been shown to specifically inhibit thrombin-induced angiogenesis both in laboratory settings and in living organisms. nih.gov Angiogenesis involves multiple steps, including endothelial cell proliferation, migration, and tube formation, all of which can be targeted by such inhibitors. nih.gov

Furthermore, certain 3-substituted 1H-indazoles have been investigated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in creating an immunosuppressive tumor microenvironment. nih.gov By inhibiting IDO1, these compounds can potentially enhance the anti-tumor immune response. nih.gov A series of indazole derivatives have also been reported to have potent growth inhibitory activity against a range of cancer cell lines, including breast, ovarian, colon, prostate, and lung cancers. mdpi.comrsc.org For instance, compound 2f from one study demonstrated potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM and promoted cancer cell death. rsc.org

Table 2: Anti-Proliferative and Anti-Angiogenic Indazole Derivatives

Derivative/Compound Mechanism of Action Key Findings Reference
Indazole-pyrimidine derivative 6i VEGFR-2 Kinase Inhibitor IC50 of 24.5 nM against VEGFR-2; IC50 of 1.37 μM against HUVEC cell line. rsc.org
Indazole-pyrimidine derivative VEGFR-2 Kinase Inhibitor One derivative showed a GI50 value of 901 nM against CCRF-CEM leukemia cells. mdpi.com
YD-3 Thrombin Inhibitor Specifically inhibits thrombin-induced angiogenesis in vitro and in vivo. nih.gov
Indazole derivative 2f Multiple Inhibited proliferation of various cancer cell lines (IC50 = 0.23–1.15 μM). rsc.org
Indazole derivative 30 VEGFR-2 Kinase Inhibitor IC50 of 1.24 nM against VEGFR-2; suppressed tumor angiogenesis. nih.gov

Neuropharmacological Investigations

The versatile scaffold of indazole has also been explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

Modulation of Neurodegenerative Disease Pathways (e.g., Parkinson's Disease, Alzheimer's Disease)

In the context of Parkinson's disease, the indazole derivative 6-amino-1-methyl-indazole (AMI) has shown neuroprotective effects by inhibiting the hyperphosphorylation of the tau protein. frontiersin.org This is significant as abnormal tau phosphorylation contributes to the loss of dopaminergic neurons, a key pathological feature of Parkinson's. frontiersin.org AMI was found to increase cell viability and reduce apoptosis in a cellular model of the disease. frontiersin.org

For Alzheimer's disease, a multifactorial condition, multitarget drugs are a promising approach. nih.gov A new family of 5-substituted indazole derivatives has been developed that simultaneously inhibit key enzymes implicated in the disease's progression. nih.gov Some of these derivatives also exhibit anti-inflammatory and neuroprotective effects against amyloid-beta-induced cell death. nih.gov Furthermore, an indazole-based NLRP3 antagonist, BAL-1516, has been developed which can potently inhibit inflammasome formation in microglia, the primary immune cells of the brain. researchgate.net Chronic inflammation is a known contributor to neurodegenerative diseases. researchgate.net

Interaction with Neurotransmitter Receptors and Enzymes (e.g., Monoamine Oxidases (MAO), Acetylcholinesterase (AChE))

A key strategy in managing neurodegenerative diseases is to modulate the levels of neurotransmitters. Indazole derivatives have been designed as potent inhibitors of enzymes that metabolize these crucial signaling molecules.

A series of C5- and C6-substituted indazole derivatives were found to be potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine (B1211576). researchgate.net Inhibition of MAO-B can help to alleviate symptoms of Parkinson's disease. Some of these compounds exhibited submicromolar inhibitory concentrations. researchgate.net

In the context of Alzheimer's disease, where there is a deficit of the neurotransmitter acetylcholine, inhibiting the enzymes that break it down is a primary therapeutic goal. Several indazole derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmonash.eduresearchgate.net For example, a hybrid library of indazole-based thiadiazole-containing thiazolidinone moieties produced compounds with IC50 values in the sub-micromolar range for both AChE and BuChE. nih.gov Another study identified an indazole derivative, compound 4q, as a potent and selective inhibitor of BuChE. monash.eduum.edu.my

Table 3: Neuropharmacological Activity of Indazole Derivatives

Derivative/Compound Target/Pathway Key Findings Reference
6-amino-1-methyl-indazole (AMI) Tau Phosphorylation Neuroprotective effect in a Parkinson's disease model. frontiersin.org
5-substituted indazole derivatives AChE/BuChE and BACE1 Multitarget inhibitors with anti-inflammatory and neuroprotective effects. nih.gov
C5- and C6-substituted indazoles MAO-B Potent inhibitors with IC50 values ranging from 0.0025–0.024 µM. researchgate.net
Indazole derivative 4q Butyrylcholinesterase (BuChE) Potent and selective inhibitor of BChE. monash.eduum.edu.my
Indazole-thiadiazole-thiazolidinone hybrids AChE and BuChE IC50 values ranging from 0.86 to 26.73 μM for AChE and 0.89 to 27.08 μM for BuChE. nih.gov

Potential for Blood-Brain Barrier Penetration

A significant challenge in developing drugs for central nervous system disorders is ensuring they can cross the blood-brain barrier (BBB). The chemical properties of indazole derivatives make them promising candidates in this regard.

The hydrophobic nature of certain indazole scaffolds, often enhanced by the addition of other chemical moieties, facilitates excellent BBB penetration. researchgate.netbiorxiv.org For instance, an indazole-based NLRP3 inhibitor, BAL-1516, which is linked to a hydrophobic biphenyl (B1667301) moiety, has been shown to have excellent BBB penetration and stability in brain tissue. researchgate.netbiorxiv.org

Similarly, an indazole derivative identified as a selective BuChE inhibitor, compound 4q, was found to readily permeate the BBB in an in vitro model. monash.eduum.edu.my This property is crucial for its potential as a therapeutic agent for Alzheimer's disease. monash.eduum.edu.my

Antimicrobial and Antiviral Activity

The indazole scaffold has also been investigated for its potential to combat microbial and viral infections. The aromaticity and tautomerism of indazoles contribute to their diverse biological properties, including antibacterial activities. mdpi.com

A study on new pyrazole (B372694) and indazole derivatives found that some indazole compounds showed antibacterial activity, particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis. mdpi.com Another study synthesized N-methyl-3-aryl indazoles and tested their antimicrobial activity against various bacterial and fungal strains, with some compounds showing excellent inhibitory activity. orientjchem.org Microwave-assisted synthesis has also been employed to create indazole derivatives with promising antifungal activity against Candida albicans. jchr.org

While research on the antiviral properties of indazole derivatives is less extensive, the related imidazole (B134444) scaffold has shown significant promise. Imidazole derivatives have been developed with activity against a range of viruses, including Zika virus, HIV, and coronaviruses. nih.gov This suggests that the indazole core could also be a valuable starting point for the development of novel antiviral agents.

Table 4: Antimicrobial Activity of Indazole Derivatives

Derivative/Compound Activity Target Organisms Reference
Indazole derivatives 2 and 3 Antibacterial Enterococcus faecalis mdpi.com
Indazole derivative 5 Antibacterial Staphylococcus aureus, Staphylococcus epidermidis mdpi.com
N-methyl-3-aryl indazoles Antimicrobial Various bacterial and fungal strains orientjchem.org
1-H indazole and 4-chloro-1-H indazole Antifungal Candida albicans jchr.org

Efficacy Against Bacterial and Fungal Pathogens

Derivatives of indazole have demonstrated notable antimicrobial properties. nih.gov Research has shown that certain N-methyl-3-aryl indazoles exhibit significant activity against various bacterial strains, including Escherichia coli, and the fungal pathogen Candida albicans. nih.gov The antimicrobial potential of the indazole scaffold is a subject of ongoing research, with many of its derivatives showing promise in combating microbial infections. ontosight.ai

The development of new antimicrobial agents is crucial, and indole (B1671886) derivatives, which share structural similarities with indazoles, have shown broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.govresearchgate.net Specifically, some indole-triazole derivatives have demonstrated significant potential as both antibacterial and antifungal lead compounds. nih.govresearchgate.net Studies on various azole derivatives, a broader class to which indazole belongs, have confirmed their efficacy against a range of bacteria and fungi, including Staphylococcus aureus, E. coli, and C. albicans. researchgate.net Some benzimidazole (B57391) derivatives, another related heterocyclic compound, have shown potent antimicrobial activity, with some being four times more potent than ampicillin (B1664943) against Listeria monocytogenes. mdpi.com

Table 1: Antimicrobial Activity of Related Azole Derivatives

Compound Class Tested Pathogens Observed Activity Reference
N-methyl-3-aryl indazoles E. coli, C. albicans Dominant activity against tested strains. nih.gov
Indole-triazole derivatives S. aureus, E. coli, C. albicans Broad-spectrum activity (MIC: 3.125-50 µg/mL). nih.govresearchgate.net
Benzimidazole derivatives L. monocytogenes Up to 4x more potent than ampicillin. mdpi.com
Azole derivatives S. aureus, E. coli, C. albicans General antimicrobial efficacy. researchgate.net

Inhibition of Viral Replication Targets

The main protease (MPro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.netebi.ac.uk The indazole scaffold has been investigated for its potential to inhibit this key viral enzyme.

Studies on novel thiazolyl-indazole derivatives have demonstrated their ability to inhibit the SARS-CoV-2 MPro. nih.govresearchgate.netchemrxiv.org In these studies, the most potent compound, which featured a phenylthiazole moiety, inhibited the protease activity with a half-maximal inhibitory concentration (IC50) of 92.9 μM. nih.govresearchgate.netchemrxiv.org The binding of these derivatives is driven by specific interactions within the enzyme's active site, such as π-stacking with the His41 residue and S/π interactions with Met49 and Met165. nih.govresearchgate.net This suggests that the thiazolyl-indazole scaffold is a promising candidate for the development of future MPro inhibitors. nih.govresearchgate.net The sequence identity between the SARS-CoV-2 MPro and the original SARS-CoV MPro is high, at 96.08%, which supports the strategy of targeting this enzyme. acs.org

Table 2: SARS-CoV-2 MPro Inhibition by Indazole Derivatives

Derivative Class Target IC50 Key Interactions Reference
Thiazolyl-indazole SARS-CoV-2 MPro 92.9 μM π-stacking with His41, S/π interactions with Met49 & Met165 nih.govresearchgate.netchemrxiv.org

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have been recognized for their anti-inflammatory properties. nih.gov This activity is often linked to the inhibition of key inflammatory mediators and their role in modulating inflammatory pathways.

Inhibition of Inflammatory Mediators

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is highly expressed at sites of inflammation, making it a key target for anti-inflammatory drugs. nih.gov A series of novel indazole derivatives have been developed that exhibit high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov One particularly effective compound demonstrated a COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.govnih.gov In vitro enzymatic assays have confirmed that various indazole derivatives are active against the COX-2 enzyme. nih.govresearchgate.net

Further studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govresearchgate.net This anti-inflammatory effect is attributed to the inhibition of COX-2, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β. nih.govresearchgate.net For instance, at a concentration of 250 μM, indazole was able to achieve over 60% inhibition of TNF-α. nih.gov

Table 3: COX-2 Inhibition by Indazole Derivatives

Derivative Series Target IC50 Mechanism Reference
Novel (aza)indazole series COX-2 0.409 µM Selective inhibition nih.govnih.gov
Indazole and its derivatives COX-2, TNF-α - Inhibition of inflammatory mediators nih.govresearchgate.net

Role in Neuroinflammatory Processes

Neuroinflammation, the inflammatory response within the brain and spinal cord, is implicated in a number of neurodegenerative disorders. nih.gov Indazole derivatives have shown potential in modulating these processes. ontosight.ai For example, certain indazole derivatives have been found to reduce inflammation in the brain. ontosight.ai

Research has explored the use of radiolabeled indazole derivatives as PET tracers to image neuroinflammation in vivo. nih.govnih.gov A potent and selective COX-2 inhibiting indazole derivative was successfully radiolabeled and evaluated in a rat model of neuroinflammation, highlighting the potential of these compounds as tools to study and potentially treat neuroinflammatory conditions. nih.govnih.gov Furthermore, some indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, which is relevant to Alzheimer's disease. researchgate.net The deregulation of enzymes like cyclin-dependent kinase 5 (Cdk5), which is implicated in neurodegenerative conditions, can be influenced by neurotoxic conditions that induce its activation. google.com

Cardiovascular System Modulation

Indazole and its derivatives have been investigated for their effects on the cardiovascular system, with some compounds showing promise in providing cardioprotection. nih.gov

Calmodulin Antagonism and Cardioprotection

Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways, and its dysregulation can contribute to cardiovascular disease. researchgate.net A novel indazole derivative, DY-9760e, acts as a calmodulin antagonist and has demonstrated cardioprotective effects. nih.govresearchgate.net It has been shown to be effective against ischemic/reperfusion injury. nih.gov The cardioprotective mechanism of DY-9760e involves the inhibition of both calpain and caspase 3 activation, as well as preventing the degradation of key structural proteins like fodrin, dystrophin, and caveolin-3. nih.gov The Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a downstream effector of calmodulin and plays a role in cardiac hypertrophy and other pathological cardiac remodeling processes. researchgate.net

Effects on Vasorelaxation and Blood Pressure Regulation

Scientific literature to date has not specifically detailed the effects of 3-iodo-5,6-dimethoxy-1H-indazole or its direct derivatives on vasorelaxation and the regulation of blood pressure. While the broader class of indazole derivatives has been investigated for various cardiovascular properties, including antihypertensive effects, specific experimental data on the vasorelaxant properties of the this compound scaffold is not available in the public domain.

However, a structurally related compound, DY-9760e, which features the same 5,6-dimethoxy-1H-indazole core, has been noted for its cardioprotective actions. DY-9760e, identified as 3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole, has been studied for its potential in mitigating myocardial injury. The investigation of such related compounds suggests that the 5,6-dimethoxy-1H-indazole moiety may be a pharmacologically relevant scaffold for cardiovascular applications, though direct evidence for this compound is lacking.

Further research is required to elucidate whether this compound and its derivatives possess the ability to modulate vascular tone and influence blood pressure, and to understand the potential molecular mechanisms that would underlie such activities.

Other Pharmacological Activities (e.g., Anti-arrhythmic, Anti-obesity)

The pharmacological profile of this compound and its derivatives concerning anti-arrhythmic and anti-obesity activities is not well-established in current scientific literature.

Indazole derivatives, as a chemical class, have been recognized for a wide array of biological activities, with some reports indicating potential anti-arrhythmic effects within this broad family of compounds. Nevertheless, specific studies focusing on this compound for the treatment or management of cardiac arrhythmias have not been published. The mechanism by which any indazole derivative might exert anti-arrhythmic effects would likely involve the modulation of cardiac ion channels, but this remains speculative for the specific compound .

Similarly, while metabolic diseases have been a target for some indazole-based compounds, there is no direct evidence to suggest that this compound or its derivatives have been investigated for anti-obesity properties. The potential mechanisms for such an activity could theoretically involve pathways related to appetite suppression, energy expenditure, or lipid metabolism, but these have not been explored in the context of this particular chemical entity.

Structure Activity Relationship Sar Studies and Rational Design of 3 Iodo 5,6 Dimethoxy 1h Indazole Derivatives

Impact of the Iodo-Substitution at C3 on Biological Activity and Binding Affinity

The iodine atom at the C3 position of the indazole ring is a critical feature, primarily serving as a versatile synthetic handle for introducing a wide array of substituents. chim.it Its significance lies less in its intrinsic biological activity and more in its utility for creating chemical diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chim.it This allows for the systematic exploration of how different groups at the C3 position influence biological activity and binding affinity.

The C3 position is a common point for functionalization in the development of kinase inhibitors and other therapeutic agents. nih.gov For instance, in the synthesis of various indazole-based inhibitors, a 3-iodoindazole intermediate is often prepared to facilitate the introduction of aryl or heteroaryl groups. chim.it Studies on different indazole series have shown that the nature of the substituent at C3 is paramount for potency. For example, research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong in vitro inhibitory activity. nih.gov Similarly, in another study, exchanging hydrophobic and hydrophilic groups between the C3 and C6 positions was investigated to determine the impact on anti-cancer activities, underscoring the importance of the C3 substituent in defining the molecule's interaction with its biological target. nih.gov

The iodo group itself is a large, lipophilic, and polarizable atom. While it is typically replaced in subsequent synthetic steps, its presence in an intermediate or final compound can influence binding through steric and electronic interactions. However, its primary role in the rational design of 3-iodo-5,6-dimethoxy-1H-indazole derivatives is to enable the exploration of SAR by facilitating the introduction of diverse chemical moieties at this key position.

Role of 5,6-Dimethoxy Moieties in Receptor Interaction and Pharmacophore Development

The 5,6-dimethoxy substitution pattern on the benzene (B151609) portion of the indazole ring plays a defining role in receptor interaction and is a key element in pharmacophore development. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. The two methoxy (B1213986) groups are electron-donating and can significantly influence the electronic properties of the entire indazole ring system.

These methoxy groups can participate in various non-covalent interactions within a receptor's binding pocket:

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., asparagine, serine) in a protein target. frontiersin.org

Hydrophobic and van der Waals Interactions: The methyl groups contribute to the lipophilicity of the molecule, facilitating hydrophobic interactions within nonpolar pockets of the receptor.

Orientation and Conformation: The presence of two adjacent methoxy groups can constrain the rotational freedom of the molecule and orient it favorably within the binding site for optimal interaction.

For example, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, the dimethoxyphenyl moiety was critical for activity. researchgate.net Similarly, studies on 5,6-dimethoxy-substituted 2-aminoindans identified these compounds as selective dopamine (B1211576) D3 receptor antagonists, highlighting the importance of this specific substitution pattern for achieving desired selectivity and potency. The dimethoxy groups were key to the binding affinity at the target receptor.

Influence of Substituent Variations on Selectivity and Potency (e.g., at C6, N1)

While the C3 and C5/C6 positions are critical, modifications at other sites, particularly the C6 and N1 positions, are essential for fine-tuning the selectivity and potency of indazole derivatives.

N1-Position: The nitrogen at the N1 position of the indazole ring is another key site for modification. Alkylation at this position is a common strategy to modulate a compound's physicochemical properties, such as solubility and membrane permeability, and to explore additional binding interactions. nih.gov The regioselectivity of N-alkylation (N1 vs. N2) is a significant challenge in synthesis but is crucial as the two isomers often exhibit vastly different biological profiles. nih.govnih.gov For instance, in the development of PARP-1 inhibitors, introducing a three-carbon linker attached to various heterocycles at the N1 position of an indazole-3-carboxamide scaffold led to a significant increase in potency. nih.gov The choice of the N1-substituent can influence the orientation of the entire molecule within the binding site, allowing for the optimization of interactions and the development of highly selective and potent drug candidates.

PositionSubstituent TypeObserved Effect on Activity/SelectivityIllustrative Example Class
C3Aryl/Heteroaryl GroupsCrucial for potency; allows for deep penetration into binding pockets.Kinase Inhibitors nih.gov
C3Carbohydrazide MoietiesEssential for strong inhibitory activity.IDO1 Inhibitors nih.gov
C6Hydrophobic GroupsCan enhance activity, influences selectivity.Anti-cancer Agents nih.gov
C6Aryl GroupsImportant for inhibitory potency.IDO1 Inhibitors nih.gov
N1Alkyl/Substituted Alkyl ChainsModulates physicochemical properties and can introduce new binding interactions, significantly impacting potency.PARP-1 Inhibitors nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of this compound derivatives at a molecular level. These methods complement experimental work by predicting binding modes, explaining observed activities, and guiding the design of new, more effective compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For indazole derivatives, docking studies are routinely used to visualize how they fit into the active site of a target protein, such as a kinase or enzyme. nih.govnih.gov These studies can reveal key interactions, such as:

Hydrogen bonds between the indazole's nitrogen atoms or the 5,6-dimethoxy groups and receptor residues.

Hydrophobic interactions involving the indazole ring system.

Specific interactions of substituents at the C3, C6, or N1 positions with distinct subpockets of the binding site.

For example, docking models for 1H-indazoles as IDO1 inhibitors have shown effective interactions with the heme ferrous ion and key hydrophobic pockets, explaining their inhibitory activity. nih.gov Similarly, docking of 3-carboxamide indazole derivatives into a renal cancer-related protein target helped identify compounds with the highest predicted binding energies, correlating with their potential efficacy. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov While docking provides a static snapshot, MD simulations can reveal how the complex moves and adapts, offering a more realistic picture of the binding event. nih.gov MD simulations are particularly useful for:

Assessing the stability of the binding pose predicted by docking.

Identifying key residues that are consistently involved in the interaction.

Understanding how conformational changes in the protein or ligand affect binding.

Quantum Chemical Calculations and In Silico Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules. nih.govresearchgate.net These calculations can provide valuable information about:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This helps predict where a molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, providing insights into its chemical reactivity. nih.gov

Conformational Analysis: Quantum calculations can determine the most stable conformations of a molecule, which is crucial for understanding its shape when it binds to a receptor.

For indazole derivatives, DFT studies have been used to calculate HOMO-LUMO energy gaps to understand chemical reactivity and to generate MEP maps to identify sites for electrophilic and nucleophilic attack. nih.gov These in silico predictions help rationalize observed SAR and guide the design of new analogues with optimized electronic and steric properties for enhanced biological activity.

Design Strategies for Enhanced Pharmacological Profiles

The rational design of derivatives of this compound is centered on optimizing their interaction with biological targets, thereby enhancing their pharmacological activity. Key strategies involve modifications at the C3, C5, and C6 positions of the indazole ring, as well as bioisosteric replacement of the iodine atom. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Influence of Substituents at the C3-Position:

The C3 position of the indazole ring is a common site for modification to modulate biological activity. The introduction of various substituents at this position can lead to significant changes in potency and selectivity. For instance, in a series of 1H-indazole-3-carboxamide derivatives designed as PAK1 inhibitors, the nature of the substituent at the C3 position was found to be critical for activity. nih.gov Structure-activity relationship (SAR) analysis revealed that the introduction of a hydrophobic ring that can fit into a deep back pocket of the enzyme, coupled with a hydrophilic group exposed to the bulk solvent, was crucial for high potency and selectivity. nih.gov

Table 1: Illustrative SAR at the C3-Position of Indazole Derivatives Note: This table is a generalized representation based on findings from various indazole series, as specific data for this compound derivatives is not publicly available.

Compound C3-Substituent Biological Target Activity (IC50)
A -Iodo - -
B -Carboxamide PAK1 9.8 nM nih.gov

| C | -Styryl | Anticancer | 0.23–1.15 μM rsc.org |

Role of the 5,6-Dimethoxy Substitution:

Bioisosteric Replacement of the 3-Iodo Group:

The iodine atom at the C3 position is a versatile handle for introducing further structural diversity through cross-coupling reactions. rsc.org However, it can also be a site for metabolic instability or unwanted off-target effects. Therefore, bioisosteric replacement of the iodo group with other functionalities is a key design strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Table 2: Potential Bioisosteric Replacements for the 3-Iodo Group Note: This table presents potential bioisosteric replacements based on general medicinal chemistry principles, as specific examples for this compound are not available.

Original Group Potential Bioisostere Rationale
Iodo Cyano (-CN) Similar size and electronics, can act as a hydrogen bond acceptor.
Iodo Trifluoromethyl (-CF3) Electron-withdrawing group, can improve metabolic stability.
Iodo Small Alkynyl group Linear geometry, can probe different regions of the binding pocket.

Modifications at the N1-Position:

Alkylation or arylation at the N1 position of the indazole ring is another common strategy to modulate pharmacological properties. For example, in a series of indazole analogs of 5-MeO-DMT, N1-methylation was found to significantly decrease the potency at serotonin (B10506) receptors, highlighting the importance of the N-H group for activity in that specific series. acs.orgnih.gov

Preclinical Research and Therapeutic Potential

In Vitro Efficacy and Selectivity Profiling

No published data exists on the in vitro efficacy or selectivity of 3-iodo-5,6-dimethoxy-1H-indazole against any biological targets.

In Vivo Animal Model Studies and Pharmacodynamics

There are no available reports of in vivo studies in animal models for this compound, and therefore no pharmacodynamic data has been published.

Comparison with Existing Indazole-Based Therapeutics (e.g., Axitinib, Pazopanib, Linifanib, Niraparib, Bendazac, Benzydamine)

A comparative analysis of this compound with established indazole-based drugs is not possible due to the absence of any therapeutic or biological activity data for the compound .

Translational Aspects and Clinical Relevance

Given the lack of preclinical data, there is no information on the translational aspects or potential clinical relevance of this compound.

Future Research Directions and Unexplored Avenues for 3 Iodo 5,6 Dimethoxy 1h Indazole

Development of Novel Synthetic Routes with Improved Sustainability

The current synthetic methods for creating 3-iodo-5,6-dimethoxy-1H-indazole and its derivatives often rely on traditional chemical reactions. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This includes exploring greener solvents, catalysts, and reaction conditions to minimize environmental impact and reduce costs. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been utilized for the synthesis of 3-heteroaryl-1-functionalized 1H-indazoles. researchgate.net Further investigation into optimizing these and other modern synthetic methods could lead to higher yields and improved purity of the final compounds. researchgate.netrsc.org

A key challenge in the synthesis of some indazole derivatives is the separation of regioisomers. nih.gov The application of techniques like click chemistry could offer a solution by providing highly regioselective reactions, leading to the desired isomer in high yields. nih.gov

Exploration of New Biological Targets and Disease Indications

Indazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. nih.gov For this compound, a primary area of future research will be the identification of new biological targets and the expansion of its potential therapeutic applications.

Initial studies have shown that some indazole-containing compounds act as inhibitors of enzymes like fibroblast growth factor receptors (FGFRs), anaplastic lymphoma kinase (ALK), and ERK. nih.gov Further screening of this compound against a broader panel of kinases and other enzymes could reveal novel targets. For example, its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion, warrants investigation. nih.govnih.gov

Moreover, the antileishmanial activity observed in some 3-chloro-6-nitro-1H-indazole derivatives suggests that this compound and its analogues could be explored for their efficacy against various parasitic diseases. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computer-aided drug design (CADD) is a powerful tool that can accelerate the discovery and optimization of new drug candidates. nih.govrjeid.com Future research on this compound should extensively utilize advanced computational modeling techniques.

Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. nih.govjmchemsci.com This can help in understanding the molecular basis of their activity and guide the design of more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further aid in identifying the key structural features responsible for the biological activity, enabling the rational design of new analogues with improved properties. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the mechanism of action at an atomic level. nih.gov

Combination Therapies and Synergistic Effects

To enhance the therapeutic efficacy and overcome potential drug resistance, future studies should explore the use of this compound in combination with other established drugs. nih.gov Investigating the synergistic effects of this compound with existing chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens for various cancers.

For instance, if this compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could result in a more potent anticancer effect. The evaluation of such combinations in preclinical models will be crucial to identify promising therapeutic strategies.

Development of Prodrugs and Targeted Delivery Systems

While this compound may possess promising biological activity, its physicochemical properties might limit its clinical utility. The development of prodrugs and targeted delivery systems can help overcome these limitations. nih.gov

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. nih.gov Designing prodrugs of this compound could improve its solubility, permeability, and metabolic stability, leading to enhanced bioavailability and reduced off-target toxicity. nih.govnih.gov

Furthermore, encapsulating this compound in targeted delivery systems, such as nanoparticles or antibody-drug conjugates, could enable its specific delivery to diseased tissues, like tumors. nih.gov This approach would increase the local concentration of the drug at the site of action while minimizing systemic exposure and associated side effects. nih.gov

Q & A

Basic: What is the optimal synthetic route for preparing 3-iodo-5,6-dimethoxy-1H-indazole?

Methodological Answer:
The compound can be synthesized via direct iodination of the parent indazole scaffold. A modified Bocchi method involves reacting 5,6-dimethoxy-1H-indazole with iodine (2 equiv) and potassium hydroxide (3.75 equiv) in DMF at room temperature for 3 hours . Key steps include:

  • Reagent Ratios : I₂:KOH:indazole = 2:3.75:1 (stoichiometric precision critical for minimizing byproducts).
  • Workup : Neutralization with Na₂S₂O₃, followed by column chromatography (silica gel, EtOAc/hexane gradient).
    Data Table :
ParameterValue/Description
Yield~50-60% (reported for analogous iodinations)
Purity>95% (HPLC-UV)
Key Characterization¹H/¹³C NMR (δ 7.8-8.2 ppm for aromatic protons), IR (C-I stretch ~500 cm⁻¹)

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8-4.0 ppm; aromatic protons split due to iodine's electron-withdrawing effects) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ expected for C₉H₁₀IN₂O₂: 297.9842).
  • X-ray Crystallography (if crystalline): Resolves iodine positioning and dihedral angles (analogous to iodazinium salts in ).

Advanced: How can researchers address low yields or inseparable byproducts during iodination?

Methodological Answer:
Low yields (e.g., 29% in ) often arise from competing side reactions (e.g., over-iodination or oxidation). Mitigation strategies:

  • Temperature Control : Maintain RT to avoid thermal decomposition.
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) prior to iodination.
  • Alternate Iodination Agents : Use N-iodosuccinimide (NIS) in acidic conditions for regioselectivity .

Advanced: What biological activity studies are relevant for this compound?

Methodological Answer:
While direct data is limited, structurally similar iodinated heterocycles show:

  • CYP-1A1 Bioactivation : Isoflavones with iodine substituents exhibit enhanced cytotoxicity in cancer cell lines (e.g., MDA-MB-468) via CYP-1A1-mediated activation .
  • Experimental Design : Co-incubate with CYP inducers (e.g., TCDD) and assess IC₅₀ shifts.
    Data Table :
Cell LineIC₅₀ (μM) without TCDDIC₅₀ (μM) with TCDD
MDA-MB-468>10012.4 ± 1.8

Advanced: How can computational chemistry aid in predicting reactivity or binding modes?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with targets like kinases or CYP enzymes. For example, iodine's van der Waals radius may enhance hydrophobic pocket binding .
  • DFT Calculations : Predict electrophilic susceptibility at the 3-position using Fukui indices.

Advanced: What strategies validate the absence of regioisomeric impurities in the final product?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Correlate coupling between iodine and adjacent protons.
  • HPLC-MS/MS : Detect trace impurities using high-resolution gradients (C18 column, 0.1% formic acid/ACN mobile phase).

Advanced: How does the iodine substituent influence stability under storage or experimental conditions?

Methodological Answer:

  • Light Sensitivity : Iodine increases photolability. Store in amber vials at -20°C under inert gas.
  • Hydrolytic Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks; HPLC tracking).

Advanced: What structural modifications could enhance the compound's pharmacological profile?

Methodological Answer:

  • Bioisosteric Replacement : Substitute iodine with trifluoromethyl (retains steric bulk, improves metabolic stability).
  • Hybridization : Conjugate with known pharmacophores (e.g., imidazole rings for kinase inhibition, as in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.